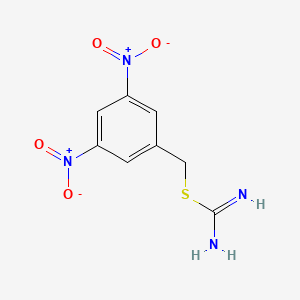
3,5-Dinitrobenzyl imidothiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitrobenzyl imidothiocarbamate: is an organic compound characterized by the presence of two nitro groups attached to a benzyl ring and an imidothiocarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitrobenzyl imidothiocarbamate typically involves the reaction of 3,5-dinitrobenzyl chloride with imidothiocarbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitrobenzyl imidothiocarbamate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3,5-diaminobenzyl imidothiocarbamate.
Substitution: Formation of various substituted benzyl imidothiocarbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-Dinitrobenzyl imidothiocarbamate is used as a reagent in organic synthesis for the preparation of various derivatives. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the effects of nitro and imidothiocarbamate groups on biological systems. It is also used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of new drug candidates with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 3,5-Dinitrobenzyl imidothiocarbamate involves the interaction of its nitro and imidothiocarbamate groups with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can interact with cellular components. The imidothiocarbamate moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but lacks the imidothiocarbamate moiety.
3,5-Dinitrobenzoyl chloride: Similar in structure but contains a benzoyl chloride group instead of the imidothiocarbamate moiety.
3,5-Dinitrobenzyl chloride: Similar in structure but lacks the imidothiocarbamate moiety.
Uniqueness: 3,5-Dinitrobenzyl imidothiocarbamate is unique due to the presence of both nitro groups and the imidothiocarbamate moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H8N4O4S |
|---|---|
Molecular Weight |
256.24 g/mol |
IUPAC Name |
(3,5-dinitrophenyl)methyl carbamimidothioate |
InChI |
InChI=1S/C8H8N4O4S/c9-8(10)17-4-5-1-6(11(13)14)3-7(2-5)12(15)16/h1-3H,4H2,(H3,9,10) |
InChI Key |
XVPWMFYSWUSPDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















